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DL--Homomethionine -

DL--Homomethionine

Catalog Number: EVT-13765038
CAS Number:
Molecular Formula: C6H12O3S
Molecular Weight: 164.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

DL-Homomethionine is a compound related to methionine, an essential amino acid critical for various biological functions. Methionine serves as a precursor for other non-essential amino acids and plays a role in methylation processes, antioxidant defense, and protein synthesis. DL-Homomethionine itself is a racemic mixture of two stereoisomers and is utilized in various scientific and medical applications.

Source

DL-Homomethionine can be derived from the biosynthesis of methionine in plants and microorganisms, where it is synthesized from aspartic acid through several enzymatic steps. It is also obtained through chemical synthesis methods.

Classification

DL-Homomethionine is classified as an α-amino acid, characterized by the presence of an amino group (-NH2), a carboxyl group (-COOH), and a sulfur-containing side chain. Its molecular formula is C₅H₁₁NO₂S, with a molecular weight of approximately 149.21 g/mol.

Synthesis Analysis

Methods

DL-Homomethionine can be synthesized through various methods, including:

  1. Chemical Synthesis: This involves the reaction of appropriate precursors under controlled conditions to yield DL-homomethionine.
  2. Biotechnological Methods: Enzymatic pathways can be employed to produce DL-homomethionine from methionine or other related compounds using specific enzymes such as transaminases.

Technical Details

The chemical synthesis often involves the use of protecting groups to ensure selectivity during the formation of the amino acid structure. Techniques such as high-performance liquid chromatography (HPLC) are typically employed to purify the final product.

Molecular Structure Analysis

Structure

DL-Homomethionine has a structure similar to that of methionine but with an additional carbon atom in its side chain. The molecular structure can be represented as follows:

  • Molecular Formula: C₅H₁₁NO₂S
  • Molecular Weight: 149.21 g/mol
  • IUPAC Name: DL-2-amino-4-(methylthio)butanoic acid

Data

The compound exhibits chirality due to the presence of an asymmetric carbon atom, resulting in two enantiomers that have different biological activities.

Chemical Reactions Analysis

Reactions

DL-Homomethionine participates in several chemical reactions typical for amino acids:

  1. Transamination: It can undergo transamination reactions, where the amino group is transferred to a keto acid, forming new amino acids.
  2. Decarboxylation: Under certain conditions, it may lose its carboxyl group, leading to the formation of corresponding amines.

Technical Details

These reactions are often catalyzed by specific enzymes and may require cofactors such as pyridoxal phosphate. The reaction conditions (pH, temperature) must be optimized for maximum yield.

Mechanism of Action

Process

The mechanism of action for DL-homomethionine primarily involves its role as a sulfur donor in methylation reactions and its function in protein synthesis. As a precursor to cysteine and taurine, it contributes to various metabolic pathways essential for cellular function.

Data

Research indicates that DL-homomethionine may enhance methylation processes, thereby influencing gene expression and cellular metabolism.

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Approximately 284 °C (decomposes)
  • Boiling Point: Estimated at 306.9 °C
  • Density: 1.34 g/cm³
  • Solubility: Soluble in water (2.9 g/100 mL at 20 °C)

Chemical Properties

  • pKa: Approximately 2.13 at 25 °C
  • Refractive Index: Estimated at 1.5216
  • Optical Activity: Inactive due to the racemic nature of the compound.

These properties influence its behavior in biological systems and its applications in pharmaceuticals.

Applications

DL-Homomethionine has several scientific uses:

  1. Nutritional Supplements: It is used in dietary supplements aimed at improving liver function and reducing kidney stone formation.
  2. Pharmaceuticals: Research indicates potential therapeutic uses in treating conditions related to oxidative stress and inflammation.
  3. Biochemical Research: It serves as a model compound for studying amino acid metabolism and enzymatic processes.
Biosynthesis and Metabolic Pathways of DL-Homomethionine

Enzymatic Cascades in Homomethionine Production

Homomethionine biosynthesis exemplifies a specialized enzymatic cascade predominantly observed in plants of the order Brassicales (e.g., Arabidopsis thaliana). This non-proteinogenic amino acid is synthesized through a methionine chain elongation pathway (also termed L-homomethionine biosynthesis) that operates via iterative carbon addition cycles to methionine's aliphatic chain. The cytosolic pathway initiates with the transamination of L-methionine to its corresponding 2-oxo acid, 4-methylthio-2-oxobutyrate (4MTOB), catalyzed by a branched-chain amino acid transaminase (BCAT4) [4] [8].

Subsequent steps involve three enzymatic reactions constituting one elongation cycle:

  • Condensation: 4MTOB combines with acetyl-CoA via methylthioalkylmalate synthase (MAM1) to form 2-(2′-methylthioalkyl)malate
  • Isomerization: The product undergoes isomerization by a dedicated isomerase
  • Oxidative Decarboxylation: An oxidative decarboxylase generates the elongated 2-oxo acid (6-methylthio-2-oxohexanoate for homomethionine) [4]

The final 2-oxo acid undergoes transamination by BCAT4 or related transaminases to yield L-homomethionine (2-amino-6-methylthiohexanoic acid). Crucially, this pathway utilizes cytosolic recycled methionine derived from the S-adenosyl-L-methionine (SAM) cycle rather than plastidial de novo synthesized methionine, evidenced by co-regulation of BCAT4 and cytosolic methionine synthase genes [4]. This cascade can undergo further iterations (up to six cycles) to produce polyhomologs (di-, tri- up to hexa-homomethionine), serving as precursors for aliphatic glucosinolates—key defense compounds in Brassicales [4].

Table 1: Enzymatic Cascade for Homomethionine Biosynthesis in Arabidopsis thaliana

StepReactionEnzymeGeneSubcellular Localization
1L-Met → 4-methylthio-2-oxobutyrate (4MTOB)Methionine-oxo-acid transaminaseBCAT4Cytosol
24MTOB + Acetyl-CoA → 2-(2′-methylthioethyl)malateMethylthioalkylmalate synthaseMAM1Cytosol
32-(2′-methylthioethyl)malate → IsomerIsomerase-Cytosol
4Isomer → 6-methylthio-2-oxohexanoateOxidative decarboxylase-Cytosol
56-methylthio-2-oxohexanoate → L-homomethionineTransaminaseBCAT4Cytosol

Role of Transsulfuration and Direct Sulfurylation Pathways

Homomethionine biosynthesis interfaces with core sulfur metabolism via two distinct pathways supplying methionine:

Transsulfuration Pathway: This conserved route converts homocysteine to cysteine (reverse transsulfuration) or cysteine to homocysteine (forward transsulfuration). In plants, the forward transsulfuration pathway dominates for methionine synthesis:

  • Cystathionine γ-synthase (CGS, EC 4.2.99.9) condenses O-phosphohomoserine (OPH) and cysteine to form cystathionine in plastids.
  • Cystathionine β-lyase (CBL, EC 4.4.1.8) cleaves cystathionine into homocysteine, pyruvate, and ammonia [8] [10].Homocysteine is then methylated by cobalamin-independent methionine synthase (EC 2.1.1.14) to yield methionine [8]. Crucially, OPH serves as a metabolic branch point between methionine and threonine biosynthesis; its flux toward methionine is regulated by S-adenosylmethionine (SAM), which allosterically activates threonine synthase, thereby diverting OPH away from methionine when SAM accumulates [8].

Direct Sulfurylation Pathway: This bypasses transsulfuration by directly incorporating sulfide into activated serine or homoserine derivatives:

  • O-acetylhomoserine sulfhydrylase (MetY, EC 2.5.1.49) or O-succinylhomoserine sulfhydrylase (MetZ, EC 2.5.1.48) catalyze sulfide addition to O-acetylhomoserine or O-succinylhomoserine, yielding homocysteine directly [10].

While transsulfuration provides the primary route for de novo methionine synthesis in plant plastids, homomethionine elongation occurs in the cytosol using methionine recycled from SAM-dependent methylation cycles. This compartmental separation necessitates efficient interorganellar metabolite transport. Notably, the transsulfuration enzymes are pyridoxal 5′-phosphate (PLP)-dependent, highlighting vitamin B6's critical role in sulfur amino acid metabolism [8] [10].

Table 2: Comparison of Sulfur Metabolism Pathways Contributing to Methionine Pool

FeatureTranssulfuration PathwayDirect Sulfurylation Pathway
Primary RoleDe novo methionine biosynthesis; Homocysteine ↔ Cysteine interconversionAlternative homocysteine/methionine biosynthesis
Key EnzymesCystathionine γ-synthase (CGS), Cystathionine β-lyase (CBL)O-acetylhomoserine sulfhydrylase (MetY), O-succinylhomoserine sulfhydrylase (MetZ)
Cofactor RequirementPyridoxal phosphate (PLP) for CBL and CGSPLP for MetY/MetZ
Subcellular Localization in PlantsPlastidsPlastids
Connection to HomomethionineSupplies primary methionine pool for cytosolic elongationMay supplement methionine/homocysteine pools under high sulfide

Substrate Specificity in Methyltransferase-Mediated Synthesis

Methyltransferases (MTs) play pivotal roles in methionine metabolism by catalyzing SAM-dependent methylation reactions. Their influence on homomethionine biosynthesis is indirect but significant via substrate selection and metabolic flux control. Studies on embedded methyltransferase domains within non-ribosomal peptide synthetases (NRPS) reveal that protein context profoundly influences MT substrate specificity:

  • The MT domain from bassianolide synthetase (BSLS) exhibits relaxed substrate specificity when isolated, preferentially methylating L-phenylalanine-SNAC (in vitro) [6].
  • When embedded within the adenylation (A) domain of the full NRPS megasynthetase, the MT's specificity narrows significantly toward L-leucine-SNAC—the natural substrate [6].

This demonstrates that protein scaffolding constrains MT promiscuity, acting as a "secondary gatekeeper" beyond the adenylation domain's primary substrate selection. In homomethionine-related metabolism, cytosolic methionine synthase (MS) catalyzes homocysteine methylation to regenerate methionine. While plant MS primarily uses 5-methyltetrahydrofolate as methyl donor, its activity indirectly supports homomethionine elongation by maintaining cytosolic methionine pools derived from SAM cycle. Furthermore, S-adenosylmethionine synthetase (MAT, EC 2.5.1.6) activates methionine to SAM, regulating flux into methylation reactions and methionine salvage. MAT isoforms exhibit differential methionine affinity (Km values spanning 5–100 µM), influencing precursor availability for elongation [3] [8].

The homomethionine elongation cascade itself lacks MT involvement but depends on methylthioalkylmalate synthase (MAM1), which shows stringent specificity for acetyl-CoA and methionine-derived 2-oxo acids. MAM1's Km for 4-methylthio-2-oxobutyrate (~50 µM) is significantly lower than for 5-methylthio-2-oxopentanoate or 6-methylthio-2-oxohexanoate, suggesting higher catalytic efficiency for the first elongation cycle [4] [8]. This kinetic bias may favor initial homomethionine synthesis over longer-chain homologs without additional regulatory mechanisms.

Metabolic Crosstalk with Methionine-Homocysteine Cycle

Homomethionine biosynthesis is intrinsically linked to the methionine-homocysteine cycle—a core metabolic network governing cellular methylation potential and redox balance:

  • SAM as a Central Hub: >80% of methionine is converted to SAM, the universal methyl donor [8]. Following methyl transfer, SAM becomes S-adenosylhomocysteine (SAH), a potent inhibitor of most methyltransferases (Ki values often <10 µM) [3] [7].
  • SAH Hydrolysis: SAH hydrolase (AHCY, EC 3.3.1.1) reversibly cleaves SAH to adenosine and homocysteine. This reaction favors SAH synthesis (Keq ≈ 10⁻⁴ M) but proceeds toward hydrolysis in vivo due to product removal [3] [7].
  • Homocysteine Fate: Homocysteine is either remethylated to methionine (completing the cycle) or enters transsulfuration to form cysteine, glutathione (GSH), and taurine [2] [3].

Crosstalk Mechanisms:

  • SAH-Responsive Gene Regulation: Elevated SAH levels (as in hyperhomocysteinemia) downregulate genes involved in serine biosynthesis (e.g., PHGDH), folate cycling, and transsulfuration. This reduces homocysteine clearance and glutathione synthesis, exacerbating oxidative stress and impairing methylation capacity—a critical constraint on methionine availability for homomethionine elongation [7].
  • Methylation Potential (SAM:SAH Ratio): A low SAM:SAH ratio directly inhibits methyltransferases, reducing methionine consumption in methylation reactions. This could paradoxically increase methionine availability for homomethionine synthesis but simultaneously signal reduced cellular growth and defense compound demand [3] [7].
  • Compartmentalized Metabolite Pools: Plastidial de novo methionine synthesis feeds SAM-dependent processes, while cytosolic methionine salvage from the SAM cycle supplies homomethionine elongation. Disruption in intercompartmental transport (e.g., of SAM, SAH, or methionine) directly impacts homomethionine production [4] [8].
  • Redox Coupling: Transsulfuration-derived cysteine fuels glutathione (GSH) synthesis. Depleted GSH elevates oxidative stress, inhibiting key enzymes like methionine synthase and potentially diverting homocysteine toward antioxidant synthesis rather than methionine/homomethionine production [2] [3].

This intricate crosstalk positions homomethionine not merely as a glucosinolate precursor but as a metabolic indicator linked to cellular methylation status, redox balance, and sulfur allocation—particularly under stress conditions where Brassicales upregulate glucosinolate synthesis [4] [7] [8].

Concluding Remarks

DL-Homomethionine biosynthesis represents a specialized metabolic innovation in Brassicales plants, orchestrated by a cytosolic enzymatic cascade that elongates methionine's side chain through iterative ketoacid elongation cycles. Its production is tightly coupled to, yet distinct from, primary methionine metabolism. Key regulatory intersections include the SAM/SAH ratio governing methyltransferase activity and methionine salvage flux, the compartmental separation between plastidial de novo methionine synthesis and cytosolic elongation, and the transsulfuration pathway's role in maintaining homocysteine/methionine equilibrium. The discovery of embedded methyltransferases with context-dependent specificity further illustrates the sophisticated enzyme control mechanisms that may inspire bioengineering of homomethionine pathways. Future research should delineate transport mechanisms linking organellar sulfur metabolites and quantify flux partitioning between protein synthesis, methylation cycles, and defensive glucosinolate production under varying physiological conditions.

Properties

Product Name

DL--Homomethionine

IUPAC Name

3-hydroxy-5-methylsulfanylpentanoic acid

Molecular Formula

C6H12O3S

Molecular Weight

164.22 g/mol

InChI

InChI=1S/C6H12O3S/c1-10-3-2-5(7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)

InChI Key

GSKBRSYYWPTGJO-UHFFFAOYSA-N

Canonical SMILES

CSCCC(CC(=O)O)O

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